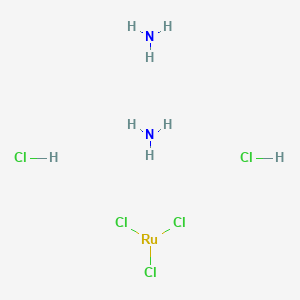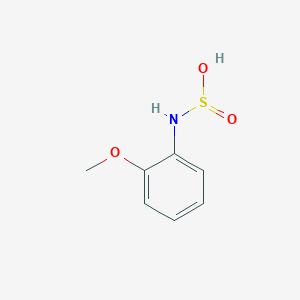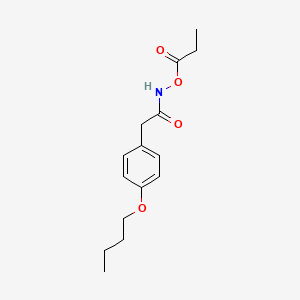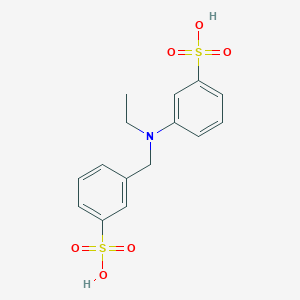
3-(N-Ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-Ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid is a useful research compound. Its molecular formula is C15H17NO6S2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
3-(N-Ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents and catalysts[][1].
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(N-Ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic dyes, including fluorescent dyes and labeling reagents[][1].
Biology: The compound can be incorporated into biological macromolecules for use as a biological marker and probe in immunohistochemistry and molecular biology experiments[][1].
Medicine: It is used in the development of novel sulfonamide derivatives, which are investigated as potential inhibitors of enzymes like histone deacetylase (HDAC) for cancer treatment[][1].
Industry: The compound is used in the production of photosensitizers for photography, printing, and optoelectronics[][1].
Comparison with Similar Compounds
3-(N-Ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid can be compared with other similar compounds, such as:
N-Ethyl-N-benzylaniline-3’-sulfonic acid: This compound has similar structural features but differs in its specific applications and reactivity[][1].
3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid: Another structurally related compound with distinct properties and uses[][1].
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique reactivity and applications in various fields.
Properties
CAS No. |
6375-04-8 |
|---|---|
Molecular Formula |
C15H17NO6S2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[(N-ethyl-3-sulfoanilino)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C15H17NO6S2/c1-2-16(13-6-4-8-15(10-13)24(20,21)22)11-12-5-3-7-14(9-12)23(17,18)19/h3-10H,2,11H2,1H3,(H,17,18,19)(H,20,21,22) |
InChI Key |
UXAHNCGFDXFNPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


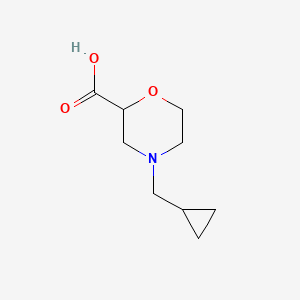
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
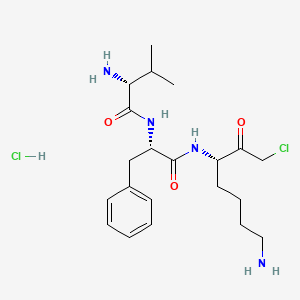
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
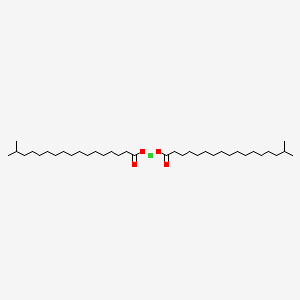
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)

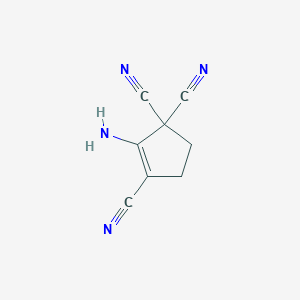
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
